N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

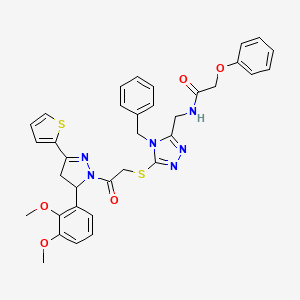

N-((4-Benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a structurally complex molecule featuring:

- A 1,2,4-triazole core substituted with a benzyl group at position 4 and a methyl-phenoxyacetamide moiety at position 2.

- A thioether bridge connecting the triazole to a 4,5-dihydro-1H-pyrazole ring.

- The pyrazole is further substituted with a 2,3-dimethoxyphenyl group (position 5) and a thiophen-2-yl group (position 3).

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O5S2/c1-44-29-16-9-15-26(34(29)45-2)28-19-27(30-17-10-18-47-30)39-41(28)33(43)23-48-35-38-37-31(40(35)21-24-11-5-3-6-12-24)20-36-32(42)22-46-25-13-7-4-8-14-25/h3-18,28H,19-23H2,1-2H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRRBEQXUIYTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

- Benzyl group : Enhances lipophilicity and potentially improves bioavailability.

- Triazole ring : Known for diverse biological activities including antifungal and anticancer properties.

- Pyrazole moiety : Associated with anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole rings. For instance, derivatives of triazoles have shown significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several cancer models.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole A | A549 (Lung) | 9 | Induces apoptosis via caspase activation |

| Pyrazole B | HeLa (Cervical) | 6 | Cell cycle arrest and morphology loss |

| Target Compound | MCF7 (Breast) | TBD | TBD |

The proposed mechanisms through which N-((4-benzyl-5... exerts its biological effects include:

- Apoptosis Induction : Activation of intrinsic pathways leading to caspase activation.

- Cell Cycle Arrest : Disruption of normal cell cycle progression, leading to senescence.

- Inhibition of Migration : Reduction in invasion capabilities of cancer cells through modulation of the FAK/Paxillin pathway.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Study on A549 Cells : A derivative with a similar structure demonstrated an IC50 value of 9 µM, indicating effective inhibition of cell growth and induction of apoptosis through mitochondrial pathway activation .

- In Vivo Studies : Animal models treated with compounds similar to N-((4-benzyl...) showed significant tumor reduction compared to controls, suggesting potential for clinical applications in oncology .

Pharmacological Properties

The pharmacological profile includes:

- Anti-inflammatory Effects : Compounds with pyrazole scaffolds have shown promising anti-inflammatory activity, potentially beneficial in treating inflammatory diseases.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features multiple functional groups including a triazole ring, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that can include the formation of the triazole moiety through cyclization reactions involving thioketones or thioamides. The integration of the benzyl and phenoxyacetamide groups enhances its pharmacological profile.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activities against various strains of bacteria and fungi. For example, compounds similar to N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide have shown efficacy against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .

Anticancer Activity

Several studies have highlighted the potential of triazole-containing compounds in anticancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of the pyrazole moiety in this compound may further enhance its anticancer properties by interacting with multiple biological targets.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The incorporation of specific substituents can modulate the activity against inflammatory pathways, making them candidates for treating various inflammatory diseases.

Applications in Agriculture

The triazole structure is also recognized for its fungicidal properties. Compounds like this compound could be developed as agrochemicals to protect crops from fungal infections.

Material Science Applications

In material science, triazoles are being explored for their potential in developing new materials with specific electronic properties. The ability to form coordination complexes with metals may lead to applications in catalysis or as sensors.

Case Study 1: Antimicrobial Activity

A study demonstrated that a series of triazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis showed that modifications on the benzyl group significantly influenced the antimicrobial efficacy .

Case Study 2: Anticancer Properties

Another research focused on the anticancer potential of triazole derivatives where one compound showed IC50 values in the low micromolar range against several cancer cell lines. The study suggested that the presence of the pyrazole ring was crucial for enhancing cytotoxicity .

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The target compound shares core motifs with several classes of heterocyclic derivatives (Table 1):

Spectral and Physical Properties

- IR Spectroscopy :

- Melting Points :

- ’s acetyl-substituted pyridine-thiadiazole (8a, mp 290°C) has a higher mp than the target compound (data unavailable), likely due to stronger intermolecular interactions from planar aromatic systems.

- Bulky substituents (e.g., 2,3-dimethoxyphenyl) in the target compound may reduce crystallinity compared to simpler analogs.

Substituent Effects on Bioactivity

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the 1,2,4-triazole and pyrazole cores. For example, thioether linkages (e.g., between the triazole and pyrazole moieties) can be formed via nucleophilic substitution using potassium carbonate in dry acetone under reflux, as demonstrated for analogous thiadiazole derivatives . Optimization may involve screening polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity and using catalysts like TBTA (tris-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate cycloaddition steps . Yield improvements are often achieved by controlling stoichiometry and reaction time (e.g., 3–6 hours under reflux).

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the compound’s structure and purity?

- Methodological Answer :

- NMR : H and C NMR are critical for verifying substitution patterns. For instance, the thiophen-2-yl group shows characteristic aromatic proton signals at δ 6.8–7.5 ppm, while the dimethoxyphenyl group exhibits singlet peaks for methoxy protons at δ ~3.8 ppm .

- IR : Stretching frequencies for C=O (amide I band, ~1650–1700 cm) and S–C (thioether, ~650–700 cm) confirm functional group integrity .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) due to structural similarities to triazole-pyrazole hybrids with reported anticancer activity . Follow with enzyme inhibition assays (e.g., COX-2, EGFR kinase) using fluorometric or colorimetric substrates. For antimicrobial screening, use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict binding modes and optimize substituents for enhanced activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR). The thiophene and dimethoxyphenyl groups may engage in π-π stacking with hydrophobic pockets, while the triazole’s nitrogen atoms form hydrogen bonds .

- QSAR : Build regression models using descriptors like logP, polar surface area, and electronic parameters (HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .

Q. What strategies resolve contradictions in biological activity data across similar derivatives (e.g., divergent cytotoxicity results)?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) from literature. For example, derivatives with a thiophene substituent may show selective toxicity in leukemia vs. solid tumor models .

- Proteomics : Use LC-MS/MS to identify off-target interactions that explain variability.

- Structural tweaks : Introduce steric hindrance (e.g., bulkier substituents on the pyrazole) to reduce non-specific binding .

Q. How does the thione-thiol tautomeric equilibrium of the triazole core influence reactivity and biological activity?

- Methodological Answer : The 1,2,4-triazole’s thione-thiol equilibrium can be studied via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) and H NMR (disappearance of thiol proton signals in DMSO-d6). Thiol-dominated tautomers enhance nucleophilicity, improving cross-coupling reactivity, while thione forms may stabilize metal complexes (e.g., for catalytic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.